

The Antidepressant-like Potential of JNJ-31020028: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	(R)-JNJ-31020028	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the antidepressant-like effects of JNJ-31020028, a selective antagonist of the neuropeptide Y (NPY) Y2 receptor. This document synthesizes key findings on its mechanism of action, pharmacological profile, and efficacy in established animal models of depression, presenting the data in a structured and accessible format for researchers in the field of neuroscience and drug development.

Core Mechanism of Action: Targeting the Neuropeptide Y Y2 Receptor

JNJ-31020028 exerts its effects by selectively blocking the NPY Y2 receptor.[1] Y2 receptors are primarily located presynaptically and function as autoreceptors, inhibiting the release of NPY and other neurotransmitters. By antagonizing these receptors, JNJ-31020028 is hypothesized to disinhibit the release of neurotransmitters such as norepinephrine, which are implicated in the pathophysiology of depression.[2] This targeted approach offers a novel mechanism for potential antidepressant therapies.

Quantitative Pharmacological Profile

The following tables summarize the key in vitro and in vivo pharmacological parameters of JNJ-31020028, demonstrating its high affinity, selectivity, and brain penetrance.



Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

Target	Species	Assay	Value	Reference
Y2 Receptor	Human	pIC50	8.07 ± 0.05	[2]
Y2 Receptor	Rat	pIC50	8.22 ± 0.06	[2]
Y2 Receptor	Mouse	pIC50	8.21	[3]
Y1, Y4, Y5 Receptors	Human	Selectivity	>100-fold vs. Y2	[2]
Y2 Receptor	-	pKB (Functional Antagonism)	8.04 ± 0.13	[2]

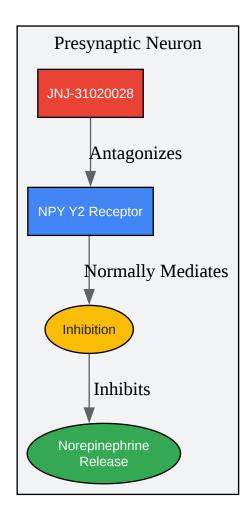
Table 2: In Vivo Pharmacokinetics and Receptor Occupancy in Rats

Parameter	Route of Administration	Dose	Value	Reference
Bioavailability	Oral	10 mg/kg	6%	
Bioavailability	Subcutaneous	10 mg/kg	100%	
Cmax	Subcutaneous	10 mg/kg	4.35 μmol/l	
T½	Subcutaneous	10 mg/kg	0.83 h	
Receptor Occupancy	Subcutaneous	10 mg/kg	~90%	[2]

Signaling Pathways Implicated in the Antidepressant-like Effects

The antidepressant-like effects of JNJ-31020028 are believed to be mediated through the modulation of several downstream signaling pathways upon Y2 receptor blockade.



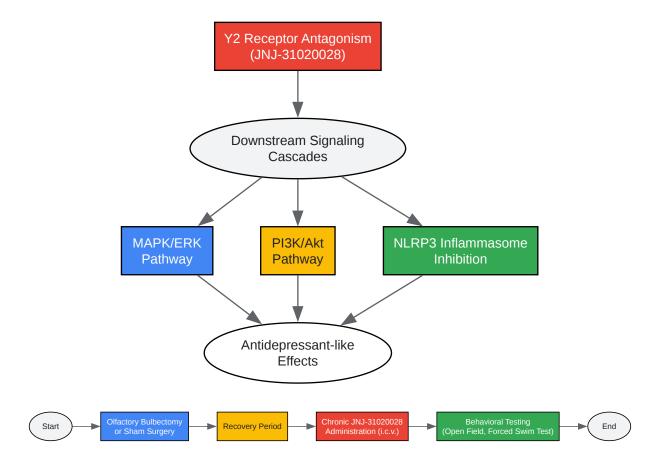


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Figure 1. Proposed mechanism of increased norepinephrine release by JNJ-31020028.

Further downstream, the blockade of Y2 receptors and subsequent signaling cascades may involve the activation of the MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal plasticity and survival. Additionally, there is evidence to suggest an interaction with the NLRP3 inflammasome, a key component of the innate immune system implicated in neuroinflammation and depression.





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